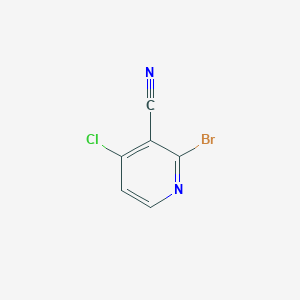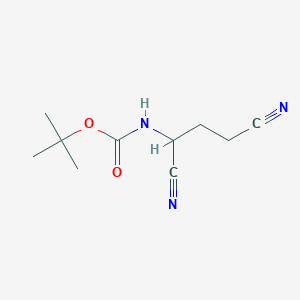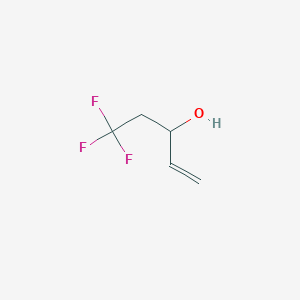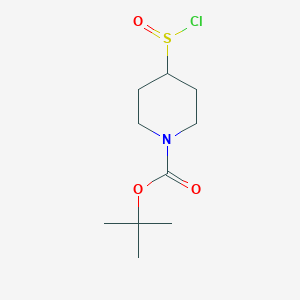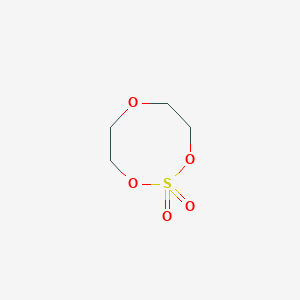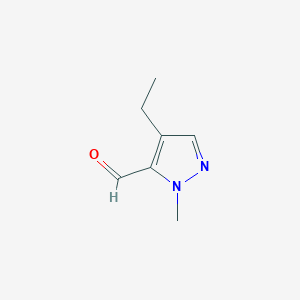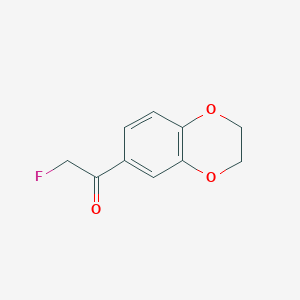
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one, also known as 1-Fluoro-2,3-dihydro-1,4-benzodioxin (FDX), is a novel fluorinated benzodioxin compound that has recently been developed and studied for its potential applications in scientific research. FDX is a potent inhibitor of phosphodiesterase 4 (PDE4) and has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). FDX has also been explored for its ability to modulate the activity of other enzymes, including catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), and tyrosine hydroxylase (TH). In addition, FDX has been studied for its potential role in the regulation of gene expression and its ability to modulate the activity of various receptor systems.
科学的研究の応用
FDX has been studied for its potential applications in scientific research, including its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. FDX has also been studied for its potential role in the regulation of gene expression, as it has been shown to modulate the activity of various receptor systems.
作用機序
The mechanism of action of FDX is not yet fully understood. However, it is believed that FDX works by inhibiting the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDX are not yet fully understood. However, FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. By inhibiting the activity of PDE4, FDX is thought to reduce inflammation, which can be beneficial in the treatment of respiratory diseases such as asthma and COPD. In addition, FDX has been shown to modulate the activity of other enzymes, including COMT, MAO, and TH, which may be involved in the regulation of gene expression and the modulation of various receptor systems.
実験室実験の利点と制限
The advantages of using FDX in laboratory experiments include its ability to modulate the activity of various enzymes and its potential role in the regulation of gene expression. FDX has been shown to inhibit the activity of PDE4, an enzyme that is involved in the regulation of the inflammatory response. In addition, FDX has been studied for its ability to modulate the activity of other enzymes, including COMT, MAO, and TH. However, FDX has some limitations as well, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
The potential applications of FDX are still being explored, and there are many possible future directions for research. Possible future directions include exploring the potential use of FDX in the treatment of other diseases, such as cancer and neurological disorders; investigating its potential role in the regulation of gene expression; and exploring its potential use in the development of new drugs. In addition, further research into the safety and efficacy of FDX is needed before it can be used in clinical settings.
合成法
FDX can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Mitsunobu reaction, and the Suzuki coupling reaction. In the Leuckart-Wallach reaction, a primary amine is reacted with an aryltriazolone in the presence of a base. The resulting product is then coupled with a fluorinated benzodioxin to produce FDX. In the Mitsunobu reaction, a primary amine is reacted with an aryldiazonium salt in the presence of a base to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX. The Suzuki coupling reaction involves the reaction of a primary amine with an arylboronic acid in the presence of a palladium catalyst to produce an aryl amine, which is then coupled with a fluorinated benzodioxin to produce FDX.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFHRADCXNQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



